1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine
Description
This compound (CAS: 885325-91-7; molecular formula: C₉H₁₉N₃OSi; molecular weight: 213.35) features a pyrazole core substituted with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1-position and an ethanamine chain at the 3-position . The SEM group acts as a protective moiety, enhancing stability during synthetic processes. Key properties include:
Properties
Molecular Formula |
C11H23N3OSi |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
1-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]ethanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10(12)11-5-6-14(13-11)9-15-7-8-16(2,3)4/h5-6,10H,7-9,12H2,1-4H3 |
InChI Key |
PSIYDXPSYPWFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)COCC[Si](C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the pyrazole derivative with 2-(Trimethylsilyl)ethanol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring may interact with active sites of enzymes, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine
- Structure : Bipyrazole system with a phenyl linker.
- Properties : Increased aromaticity may enhance binding to hydrophobic protein pockets .
- Key Difference : Bipyrazole architecture vs. SEM-ethanamine structure alters conformational flexibility .
Comparative Data Table
Biological Activity
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine, also known by its CAS number 885325-91-7, is a compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H19N3OSi
- Molecular Weight : 213.35 g/mol
- IUPAC Name : 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine
Pharmacological Activities
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:
Antimicrobial Activity
Pyrazoles are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, pyrazole derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in the inflammatory response .
Anticancer Properties
Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
The biological activity of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
- Receptor Interaction : Pyrazole derivatives can interact with various receptors in the body, influencing physiological responses such as inflammation and pain perception.
- Cellular Pathway Modulation : By affecting signaling pathways, this compound may alter cellular processes like apoptosis and proliferation.
Case Studies
A few notable studies have explored the biological activity of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
